4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride
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Overview
Description
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride is a complex organic compound featuring a pyrazolo-triazine scaffold. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of 3(5)-aminopyrazoles to form the pyrazolo-triazine core . The reaction conditions often require controlled temperatures and the use of solvents like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as HPLC and NMR, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles like amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate and solvents like dioxane are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Major Products Formed
Substitution: Products include sulfonamides and sulfonate esters.
Oxidation: Major products are sulfonic acids.
Scientific Research Applications
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar pyrazolo scaffold.
1,2,4-Triazine Derivatives: Compounds with similar triazine cores used in various applications.
Uniqueness
4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride is unique due to its dual functional groups (pyrazolo-triazine and sulfonyl chloride), which provide versatility in chemical reactions and biological interactions .
Properties
Molecular Formula |
C12H11ClN6O2S |
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Molecular Weight |
338.77 g/mol |
IUPAC Name |
4-[(1,3-dimethylpyrazolo[4,3-e][1,2,4]triazin-5-yl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C12H11ClN6O2S/c1-7-10-11(19(2)18-7)16-17-12(15-10)14-8-3-5-9(6-4-8)22(13,20)21/h3-6H,1-2H3,(H,14,15,17) |
InChI Key |
VTCVNCNIRKZENW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=N2)NC3=CC=C(C=C3)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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